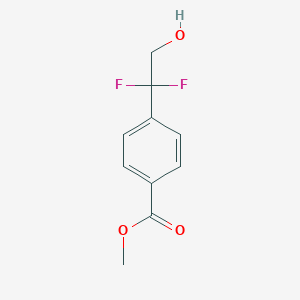![molecular formula C13H25NO4 B2360277 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2353777-70-3](/img/structure/B2360277.png)
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthesized molecule that belongs to the family of fatty acid amides. It was first described in 2002 by researchers at GlaxoSmithKline (GSK) who were looking for new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially bypass the gastrointestinal side effects of currently available NSAIDs. This compound has shown anti-inflammatory properties and has been proposed as a lead compound for drug development.
Méthodes De Préparation
The synthesis of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves a multi-step process. One of the synthetic routes includes the reaction of 5-amino-1-pentanol with various reagents, including tert-butyl N-{[(2S)-2,3-epoxy-4-oxo-4-{[(2S)-2-(2-methylpropan-2-yl)oxycarbonylamino]butanoyl}butyl]carbamate, to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, and chloroform. Industrial production methods may involve scaling up this process with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying fatty acid amides and their reactivity.
Biology: It has been studied for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory drug (NSAID).
Medicine: Research is ongoing to explore its potential in treating conditions that require anti-inflammatory drugs without the gastrointestinal side effects.
Industry: It is used in the synthesis of other complex molecules and as a reference compound in analytical methods.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of inflammatory mediators, thereby reducing inflammation. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
Comparaison Avec Des Composés Similaires
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can be compared with other similar compounds in the family of fatty acid amides. Some similar compounds include:
N-palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
N-oleoylethanolamide: Studied for its role in appetite regulation and metabolism.
N-arachidonoylethanolamide:
What sets this compound apart is its specific structure, which imparts unique reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBBWJKLMKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)


![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)






![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)
![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2360213.png)
![1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2360214.png)
